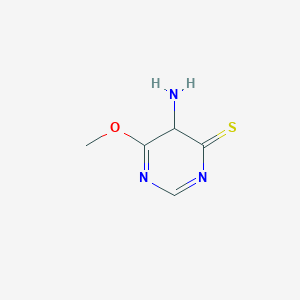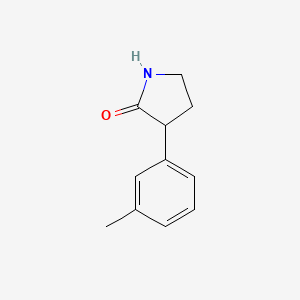![molecular formula C16H20ClNO4 B12314324 tert-butyl N-[5-chloro-2-(oxolane-3-carbonyl)phenyl]carbamate](/img/structure/B12314324.png)
tert-butyl N-[5-chloro-2-(oxolane-3-carbonyl)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[5-chloro-2-(oxolane-3-carbonyl)phenyl]carbamate is a chemical compound with the molecular formula C16H20ClNO4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl carbamate group and a 5-chloro-2-(oxolane-3-carbonyl)phenyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[5-chloro-2-(oxolane-3-carbonyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 5-chloro-2-(oxolane-3-carbonyl)phenyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-[5-chloro-2-(oxolane-3-carbonyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl N-[5-chloro-2-(oxolane-3-carbonyl)phenyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals .
Biology
In biological research, the compound is utilized in the study of enzyme inhibitors and receptor modulators. It helps in understanding the interactions between small molecules and biological targets .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of cancer and inflammatory diseases .
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in various manufacturing processes .
Mécanisme D'action
The mechanism of action of tert-butyl N-[5-chloro-2-(oxolane-3-carbonyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl N-[5-chloro-2-(oxolane-2-carbonyl)phenyl]carbamate
- tert-Butyl N-[5-chloro-2-(tetrahydrofuran-2-carbonyl)phenyl]carbamate
Uniqueness
tert-Butyl N-[5-chloro-2-(oxolane-3-carbonyl)phenyl]carbamate is unique due to its specific structural features, such as the presence of the oxolane-3-carbonyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C16H20ClNO4 |
|---|---|
Poids moléculaire |
325.79 g/mol |
Nom IUPAC |
tert-butyl N-[5-chloro-2-(oxolane-3-carbonyl)phenyl]carbamate |
InChI |
InChI=1S/C16H20ClNO4/c1-16(2,3)22-15(20)18-13-8-11(17)4-5-12(13)14(19)10-6-7-21-9-10/h4-5,8,10H,6-7,9H2,1-3H3,(H,18,20) |
Clé InChI |
NJTABZCGXCGQFH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Cl)C(=O)C2CCOC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


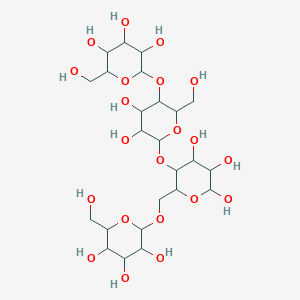
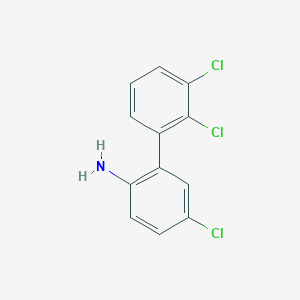
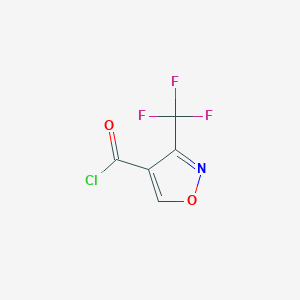
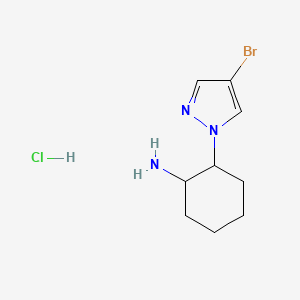
![2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid](/img/structure/B12314265.png)

![4-{[(1,3-Thiazol-4-yl)methyl]amino}pyridine-2-carboxylic acid](/img/structure/B12314268.png)
![(2R)-2-Amino-3-{[(phenylformamido)methyl]sulfanyl}propanoic acid hydrochloride](/img/structure/B12314279.png)
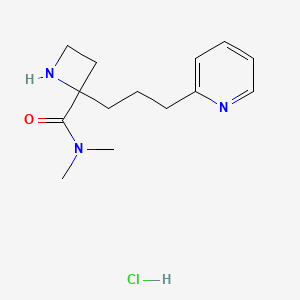
![7-Amino-2-benzyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride](/img/structure/B12314298.png)
![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde](/img/structure/B12314313.png)

